2-(1,2,2-Trimethylpropylidene)malononitrile

Descripción general

Descripción

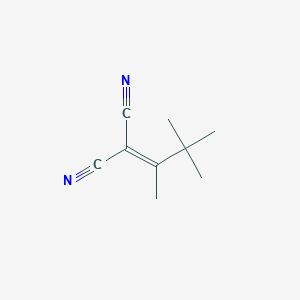

2-(1,2,2-Trimethylpropylidene)malononitrile, also known as 2-Cyano-3,4,4-trimethylpent-2-enenitrile, is a chemical compound with the linear formula C9H12N2 . It is used in various chemical reactions and has several synonyms .

Synthesis Analysis

The synthesis of 2-(1,2,2-Trimethylpropylidene)malononitrile can be achieved from Pinacol and Malononitrile . Malononitrile dimer, a related compound, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds .Molecular Structure Analysis

The molecular structure of 2-(1,2,2-Trimethylpropylidene)malononitrile contains a total of 22 bonds. These include 10 non-H bonds, 3 multiple bonds, 1 rotatable bond, 1 double bond, 2 triple bonds, and 2 nitrile(s) (aliphatic) .Chemical Reactions Analysis

The chemical reactivity of 2-(1,2,2-Trimethylpropylidene)malononitrile is influenced by its molecular structure, which includes multiple bonds and nitrile groups . The compound can participate in various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .Safety And Hazards

While specific safety data for 2-(1,2,2-Trimethylpropylidene)malononitrile was not found, a related compound, malononitrile, is classified as acutely toxic if swallowed, inhaled, or in contact with skin. It may cause an allergic skin reaction, serious eye irritation, and is very toxic to aquatic life with long-lasting effects .

Propiedades

IUPAC Name |

2-(3,3-dimethylbutan-2-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7(9(2,3)4)8(5-10)6-11/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZNJHFLKDAKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C#N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336535 | |

| Record name | (3,3-Dimethylbutan-2-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2,2-Trimethylpropylidene)malononitrile | |

CAS RN |

13017-53-3 | |

| Record name | (3,3-Dimethylbutan-2-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)

![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)